7.8‑Fold Higher DYRK1A Inhibition vs. Des‑Methyl Analog
In a direct head‑to‑head enzyme assay, 2‑chloro‑5‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑amine exhibited an IC50 of 0.23 μM against DYRK1A, while the closest analog without the N5‑methyl group (2‑chloro‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑amine) showed an IC50 of 1.8 μM under identical conditions [1].
| Evidence Dimension | DYRK1A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.23 μM |
| Comparator Or Baseline | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine: 1.8 μM |
| Quantified Difference | 7.8‑fold more potent |
| Conditions | Recombinant DYRK1A enzyme, ATP concentration at Km, 10‑point dose‑response, fluorescence‑based assay |
Why This Matters
For drug discovery programs targeting DYRK1A, selecting the N5‑methyl version reduces the required compound concentration by nearly an order of magnitude, directly impacting assay cost and downstream in vivo dosing.
- [1] Kreuz, S. et al. Eur. J. Med. Chem. 2017, 126, 266-278, Table 2, compounds 7a (N5‑H) and 7c (N5‑Me). View Source
